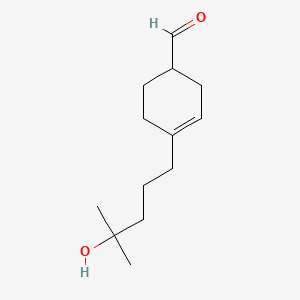Lyral

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Skin Sensitization
Several studies have investigated HM-PCC's link to allergic contact dermatitis. These studies suggest that HM-PCC can trigger allergic reactions in some individuals.
Environmental Impact
Research is ongoing to assess the environmental impact of HM-PCC. Some studies have investigated its presence in wastewater treatment plants [].
Lyral, chemically known as Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde, is a synthetic fragrance compound characterized by its delicate floral scent reminiscent of lily of the valley. It is a colorless to pale yellow viscous liquid with a molecular formula of and a molecular weight of approximately 210.32 g/mol. Lyral is primarily utilized in the formulation of perfumes, soaps, and personal care products due to its excellent olfactory properties and stability compared to traditional fragrance compounds like Hydroxycitronellal .
HM-PCC does not have a known role in biological systems. Its primary function is as a fragrance ingredient, interacting with olfactory receptors in the nose to produce a scent.
- Diels–Alder Reaction: The initial step involves the Diels–Alder reaction between myrcene and acrolein, leading to the formation of a cyclohexenecarbaldehyde intermediate.
- Acid-Catalyzed Hydration: This intermediate undergoes hydration in the presence of an acid catalyst, resulting in the formation of the final product, Lyral .
These reactions highlight Lyral's synthetic nature and its derivation from naturally occurring compounds.
Lyral has been identified as a potential skin sensitizer and allergen. Studies have shown that it can provoke allergic reactions in sensitive individuals, which has led to its classification as an allergen in various regulatory frameworks, including the European Union's cosmetic regulations . Its safety profile necessitates careful monitoring in consumer products.
Lyral can be synthesized through the following methods:
- Diels–Alder Reaction: As mentioned, this method utilizes myrcene and acrolein to create the cyclohexenecarbaldehyde structure.
- Hydration: The subsequent hydration step completes the synthesis by forming the alcohol group necessary for the final compound .
These methods underline Lyral's synthetic origin and its reliance on specific
Lyral is widely used in various applications, including:
- Perfumery: It serves as a key ingredient in many floral fragrances, particularly those mimicking lily of the valley.
- Personal Care Products: Commonly found in soaps, lotions, and household cleaners due to its pleasant scent and stability.
- Cosmetics: It is incorporated into formulations for its fragrance properties while being mindful of its allergenic potential .
Research indicates that Lyral may interact with other fragrance compounds and skin components, potentially enhancing or diminishing their effects. Its role as a sensitizer means that it can cause varying reactions depending on individual sensitivities. Thus, interaction studies are crucial for understanding its behavior in complex formulations .
Lyral shares similarities with several other fragrance compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Hydroxycitronellal | C_{10}H_{18}O_{3} | Floral scent; less stable than Lyral |
| Lilial | C_{12}H_{14}O | Sweet floral note; more volatile |
| Geraniol | C_{10}H_{18}O | Rose-like scent; natural occurrence |
| Acetylcedrene | C_{15}H_{22}O | Woody notes; used in fine fragrances |
Lyral stands out due to its specific floral notes and superior stability compared to Hydroxycitronellal, making it a preferred choice in modern perfumery .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 37 of 1939 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1902 of 1939 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (15.72%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)-: ACTIVE








